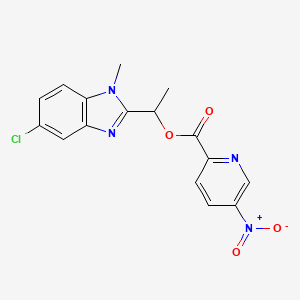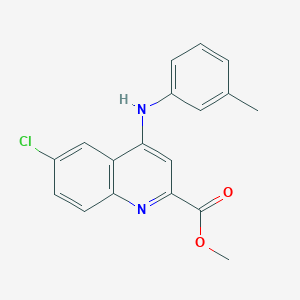
Methyl 6-chloro-4-(m-tolylamino)quinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 6-chloro-4-(m-tolylamino)quinoline-2-carboxylate” is a derivative of quinoline . Quinolines are important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives has seen recent advances with societal expectations that chemists should produce greener and more sustainable chemical processes . The synthesis includes methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis
The molecular structure of quinoline derivatives like “Methyl 6-chloro-4-(m-tolylamino)quinoline-2-carboxylate” is complex. Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline and its derivatives undergo a wide range of synthesis protocols for their construction . These include classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .科学的研究の応用
Antituberculosis Activity
Research into the synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives, which are structurally related to Methyl 6-chloro-4-(m-tolylamino)quinoline-2-carboxylate, has shown promising antituberculosis activity. The studies demonstrated that substituents on the quinoxaline nucleus significantly affect in vitro antituberculosis activity. Compounds with chloro, methyl, or methoxy groups in specific positions exhibited good antitubercular activity, including against drug-resistant strains of Mycobacterium tuberculosis. This indicates a potential application of Methyl 6-chloro-4-(m-tolylamino)quinoline-2-carboxylate derivatives in developing new antituberculosis agents (A. Jaso, B. Zarranz, I. Aldana, A. Monge, 2005).
Cytotoxic Activity
Studies on carboxamide derivatives of benzo[b][1,6]naphthyridines and indolo[2,3-b]quinolines, compounds related to Methyl 6-chloro-4-(m-tolylamino)quinoline-2-carboxylate, have uncovered their potent cytotoxic activities against various cancer cell lines. These findings highlight the potential of Methyl 6-chloro-4-(m-tolylamino)quinoline-2-carboxylate derivatives in cancer research, offering a basis for the development of new anticancer drugs (L. Deady, T. Rodemann, L. Zhuang, B. Baguley, W. Denny, 2003).
Biophysical Studies
The design and synthesis of novel triazole-based compounds, including derivatives of Methyl 6-chloro-4-(m-tolylamino)quinoline-2-carboxylate, have been explored for their interaction with proteins such as bovine serum albumin and human serum albumin. These studies are crucial for understanding the binding and pharmacokinetics of potential pharmaceutical compounds, aiding in the development of drugs with improved efficacy and safety profiles (Sandip Paul, Pritam Roy, Pinki Saha Sardar, A. Majhi, 2019).
将来の方向性
The future directions in the research of quinoline derivatives like “Methyl 6-chloro-4-(m-tolylamino)quinoline-2-carboxylate” could include the development of greener and more sustainable chemical processes . Furthermore, the exploration of their potential biological and pharmaceutical activities could be a significant area of research .
特性
IUPAC Name |
methyl 6-chloro-4-(3-methylanilino)quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-11-4-3-5-13(8-11)20-16-10-17(18(22)23-2)21-15-7-6-12(19)9-14(15)16/h3-10H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHWJGWDLNIRJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

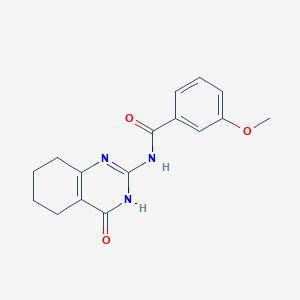
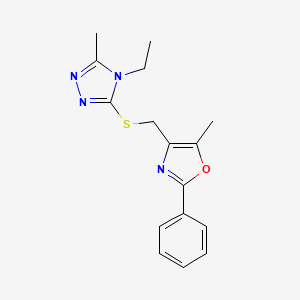
![4-Chlorofuro[3,2-c]pyridine-2-sulfonyl chloride](/img/structure/B2742279.png)
![8-[4-(thiophen-2-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2742280.png)
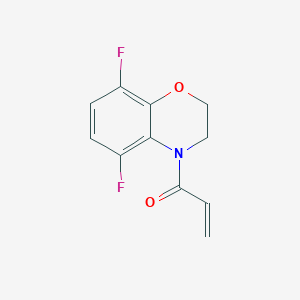
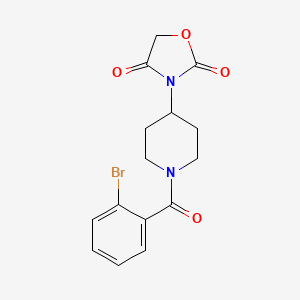
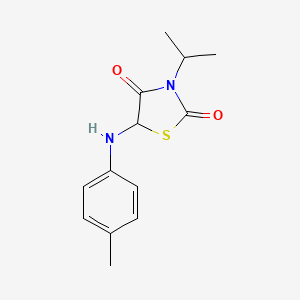
![3-(4-chlorophenyl)-5-(2-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2742284.png)
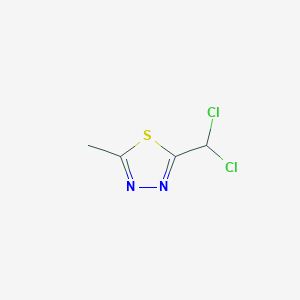

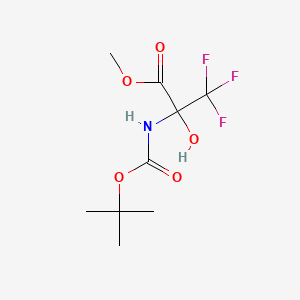
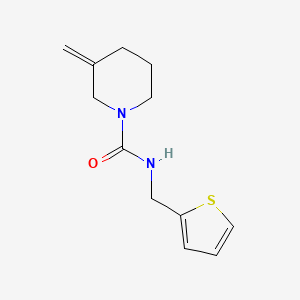
![7-(4-methoxyphenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2742294.png)
